molecular formula C20H16N2O B2360692 (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 637754-27-9

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

Cat. No.: B2360692
CAS No.: 637754-27-9
M. Wt: 300.361
InChI Key: MNVFJBXWLAXQNP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring fused with a benzyl group and a furan-2-yl vinyl group

Scientific Research Applications

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Vinylation with Furan-2-yl Group: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with furan-2-yl vinyl bromide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Nitro or halogen-substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(2-(furan-2-yl)ethyl)-1H-benzo[d]imidazole: Similar structure but with an ethyl group instead of a vinyl group.

    1-benzyl-2-(2-(thiophen-2-yl)vinyl)-1H-benzo[d]imidazole: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is unique due to the presence of the furan-2-yl vinyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-2-7-16(8-3-1)15-22-19-11-5-4-10-18(19)21-20(22)13-12-17-9-6-14-23-17/h1-14H,15H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVFJBXWLAXQNP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.